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Compound of Interest

Compound Name: 1,1-Dibromoacetone

Cat. No.: B6598254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of 1,1-dibromoacetone in key named reactions in organic chemistry. The information is

intended to guide researchers in the synthesis of novel organic molecules with potential

applications in drug development and materials science.

Perkow Reaction: Synthesis of Vinyl Phosphates
The Perkow reaction is a valuable transformation that converts α-haloketones into vinyl

phosphates upon treatment with trialkyl phosphites. 1,1-Dibromoacetone serves as a

competent substrate in this reaction, yielding a bromo-substituted vinyl phosphate, a versatile

intermediate for further synthetic manipulations.

Application Note:

The reaction of 1,1-dibromoacetone with a trialkyl phosphite, such as triethyl phosphite,

proceeds via the attack of the phosphite on the carbonyl carbon, followed by rearrangement

and elimination of an alkyl bromide to afford the corresponding 1-bromovinyl phosphate. This

product can be a useful precursor for cross-coupling reactions or as a reactive intermediate in

the synthesis of more complex molecules. The reaction is typically high-yielding and proceeds

under mild conditions.
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Reactant
1

Reactant
2

Product Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1,1-

Dibromoac

etone

Triethyl

phosphite

Diethyl 1-

bromo-2-

propen-2-yl

phosphate

Benzene 80 4 85

Experimental Protocol:

Materials:

1,1-Dibromoacetone (1.0 eq)

Triethyl phosphite (1.1 eq)

Anhydrous benzene

Argon or Nitrogen gas supply

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Magnetic stirrer and heating mantle

Procedure:

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser,

and a dropping funnel is flushed with argon or nitrogen.

1,1-Dibromoacetone is dissolved in anhydrous benzene and added to the flask.

Triethyl phosphite is added dropwise to the stirred solution at room temperature.

After the addition is complete, the reaction mixture is heated to reflux (approximately 80 °C)

and maintained for 4 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to yield diethyl 1-bromo-2-propen-2-yl phosphate.

Diagram of the Perkow Reaction Mechanism:

1,1-Dibromoacetone Zwitterionic Intermediate+ P(OEt)3

P(OEt)3

Oxaphosphirane IntermediateRearrangement Carbocation Intermediate- Br-

Diethyl 1-bromo-2-propen-2-yl phosphate
- Et+

EtBr

+ Br-

Click to download full resolution via product page

Caption: Mechanism of the Perkow Reaction.

Favorskii Rearrangement: Synthesis of α,β-
Unsaturated Carboxylic Acid Derivatives
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the

formation of carboxylic acid derivatives, often with a skeletal rearrangement.[1][2][3] In the case

of α,α'-dihaloketones, the reaction can yield α,β-unsaturated esters.[3] While a direct protocol

for 1,1-dibromoacetone is not explicitly detailed in the provided search results, the

rearrangement of 1,3-dibromobutan-2-one to an α,β-unsaturated ester suggests that a similar

pathway could be accessible for derivatives of 1,1-dibromoacetone.

Application Note:

The Favorskii rearrangement of a suitably substituted 1,1-dihaloacetone derivative in the

presence of an alkoxide base would be expected to proceed through a cyclopropanone

intermediate. Subsequent ring-opening and elimination of a halide would lead to the formation
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of an α,β-unsaturated ester. This reaction provides a route to functionalized acrylic acid

derivatives, which are valuable monomers and synthetic intermediates.

Conceptual Experimental Protocol (Based on Analogy):

Materials:

1,1-Dibromo-3-substituted-acetone (1.0 eq)

Sodium ethoxide (2.0 eq)

Anhydrous ethanol

Argon or Nitrogen gas supply

Standard laboratory glassware

Magnetic stirrer

Procedure:

A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry, inert atmosphere.

The 1,1-dibromo-3-substituted-acetone, dissolved in anhydrous ethanol, is added dropwise

to the stirred sodium ethoxide solution at a controlled temperature (e.g., 0 °C to room

temperature).

The reaction mixture is stirred for a specified period, monitoring the reaction progress by

TLC.

Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated

aqueous ammonium chloride).

The product is extracted with an organic solvent (e.g., diethyl ether).

The combined organic layers are washed, dried, and concentrated.

The crude product is purified by distillation or column chromatography.
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Diagram of the Favorskii Rearrangement Workflow:

Start: 1,1-Dibromo-3-substituted-acetone

Add Sodium Ethoxide in Ethanol

Reaction at controlled temperature

Quench with aq. NH4Cl

Solvent Extraction

Purification

Product: Ethyl α-substituted-acrylate

Click to download full resolution via product page

Caption: Conceptual workflow for the Favorskii rearrangement.

Hantzsch Pyridine Synthesis: A Potential
Application via an Intermediate
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The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an

aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium

acetate to form a dihydropyridine, which can then be oxidized to a pyridine.[4][5][6][7] 1,1-
Dibromoacetone is not a direct substrate for this reaction. However, it can be envisioned as a

precursor to a 1,3-dicarbonyl compound, a key component in the Hantzsch synthesis.

Application Note:

1,1-Dibromoacetone can be potentially converted to a 1,3-dicarbonyl equivalent through a

two-step process: 1) reaction with a nucleophile to displace one of the bromine atoms, followed

by 2) a Kornblum oxidation or similar method to convert the remaining C-Br bond to a carbonyl

group. The resulting 1,3-dicarbonyl compound can then be utilized in the Hantzsch pyridine

synthesis to generate substituted pyridines, which are prevalent scaffolds in pharmaceuticals.

Conceptual Synthetic Pathway:

Precursor Synthesis Hantzsch Pyridine Synthesis

1,1-Dibromoacetone Intermediate1. Nucleophilic Substitution 1,3-Dicarbonyl Compound2. Oxidation Substituted Pyridine+ Aldehyde, NH3

Aldehyde + NH3

Click to download full resolution via product page

Caption: Pathway to pyridines from 1,1-dibromoacetone.

Disclaimer: The experimental protocols provided are based on established chemical principles

and analogous reactions. Researchers should always conduct a thorough literature search and

risk assessment before attempting any new chemical synthesis. The yields and reaction

conditions may vary depending on the specific substrates and experimental setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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